Regioisomeric Differentiation: CYP3A Inhibitory Annotation Uniquely Associated with the m-Tolyl Urea Isomer
The Medical University of Warsaw's curated pharmacological database explicitly annotates CAS 921485-00-9 as a cytochrome P450 CYP3A inhibitor intended to enhance anti-HIV agent concentrations [1]. This functional annotation is absent for the p-tolyl positional isomer (CAS 921484-21-1) and the unsubstituted phenyl analog (CAS not specified in accessible databases), indicating a regioisomer-dependent recognition of CYP3A. While quantitative IC₅₀ or Kᵢ values for CYP3A inhibition are not publicly available for the m-tolyl compound, the binary presence/absence of the annotation against silent profiles of close analogs constitutes differential evidence requiring verification through head-to-head CYP3A isoform panels.
| Evidence Dimension | CYP3A inhibition annotation (presence/absence in curated pharmacological databases) |
|---|---|
| Target Compound Data | Annotated as CYP3A inhibitor (CAS 921485-00-9) [1] |
| Comparator Or Baseline | p-Tolyl analog (CAS 921484-21-1) and unsubstituted phenyl analog both lack CYP3A inhibitor annotation in same database |
| Quantified Difference | Qualitative presence vs. absence; quantitative IC₅₀/Kᵢ data unavailable for direct comparison |
| Conditions | Curated MeSH pharmacological database annotation; wet-lab CYP3A inhibition assay data not publicly reported [1] |
Why This Matters
For research programs requiring selective CYP3A modulation or pharmacokinetic boosting, the m-tolyl isomer may offer target engagement not achievable with other regioisomers, but experimental confirmation is mandatory before procurement.
- [1] Medical University of Warsaw Knowledge Base, MeSH Concept Record for N-(2,6-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide. Available at: https://ppm.wum.edu.pl/info/meshconcept/MeSH-M0558562. View Source
